1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine
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Overview
Description
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a naphthyl group, and a pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and naphthyl derivatives, followed by their coupling with the pyrimidinyl moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and guanidine derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted chlorophenyl compounds.
Scientific Research Applications
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-BROMOPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE
- N-(4-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE
Uniqueness
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C22H18ClN5OS |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C22H18ClN5OS/c23-15-8-10-17(11-9-15)30-13-16-12-20(29)27-22(25-16)28-21(24)26-19-7-3-5-14-4-1-2-6-18(14)19/h1-12H,13H2,(H4,24,25,26,27,28,29) |
InChI Key |
HCYKDRKCOJOWHM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C(=N/C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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